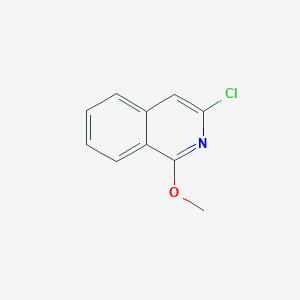

3-Chloro-1-methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAJJTHVSPRNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608761 | |

| Record name | 3-Chloro-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24649-22-7 | |

| Record name | 3-Chloro-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24649-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 1 Methoxyisoquinoline and Its Derivatives

General Synthetic Approaches to Substituted Isoquinolines

The synthesis of the isoquinoline (B145761) framework has been a subject of extensive research for over a century, leading to the development of a wide range of synthetic strategies. These can be broadly categorized into traditional cyclization reactions and modern catalytic methods.

Traditional Cyclization Reactions for Isoquinoline Ring Formation

Several classic named reactions form the bedrock of isoquinoline synthesis, relying on the cyclization of appropriately substituted β-arylethylamine precursors. acs.org These methods, while foundational, often require harsh reaction conditions. rsc.org

Bischler-Napieralski Reaction: This is one of the most frequently used methods for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines. shahucollegelatur.org.inwikipedia.org The reaction involves the cyclodehydration of an N-acylated-β-phenylethylamine using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. wikipedia.org Electron-releasing groups in the meta position of the phenylethylamine facilitate the ring closure. shahucollegelatur.org.in

Pictet-Spengler Reaction: This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. acs.orgwikipedia.org Similar to the Bischler-Napieralski reaction, the resulting tetrahydroisoquinoline requires an additional oxidation step to yield the fully aromatic isoquinoline. acs.org

Pomeranz-Fritsch Reaction: This method allows for the direct synthesis of isoquinolines from a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a benzalaminoacetal, which then cyclizes. researchgate.netacs.org Modifications to this reaction, such as the Schlittler-Müller modification using a benzylamine (B48309) and a glyoxal (B1671930) acetal, have been developed to improve its utility. wikipedia.org

A comparison of these traditional methods is presented in the table below.

| Reaction | Starting Materials | Intermediate | Product | Key Features |

| Bischler-Napieralski | N-acylated-β-phenylethylamine | Nitrilium ion | 3,4-Dihydroisoquinoline | Requires strong dehydrating agents. |

| Pictet-Spengler | β-Phenylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | Milder conditions than Bischler-Napieralski. |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde acetal | Benzalaminoacetal | Isoquinoline | Direct route to aromatic isoquinoline. |

Modern Catalytic Approaches in Isoquinoline Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted isoquinolines, often offering milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation. rsc.orgmdpi.com

Palladium-Catalyzed Syntheses: Palladium catalysts have been extensively used in various isoquinoline syntheses. For instance, the Larock isoquinoline synthesis involves the palladium-catalyzed cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles to produce 3,4-disubstituted isoquinolines. acs.org Other palladium-catalyzed methods include the coupling of o-iodobenzaldehyde imines with terminal acetylenes followed by a copper-catalyzed cyclization. organic-chemistry.org Microwave-assisted palladium-catalyzed reductive cyclization of N-propargyl oxazolidines also provides a route to 4-substituted isoquinolines. organic-chemistry.org

Rhodium-Catalyzed Syntheses: Rhodium(III)-catalyzed C-H activation has become a prominent strategy. researchgate.netrsc.org For example, the reaction of aromatic oxime esters with 1,3-dienes under rhodium catalysis provides a redox-neutral and highly regioselective route to isoquinolines. researchgate.netrsc.org Another approach involves the rhodium(III)-catalyzed oxidative annulation of N-(2-phenyl)benzimidamide with aryl acetylenes. nih.gov

Ruthenium-Catalyzed Syntheses: Ruthenium catalysts have also been employed for C-H functionalization reactions leading to isoquinolines. rsc.org An efficient method involves the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes. rsc.org

Copper-Catalyzed Syntheses: Copper-catalyzed reactions offer a cost-effective alternative. A notable example is the copper-catalyzed cascade cyclization between o-alkynylbenzonitriles and o-iodoanilines to form benzimidazo[2,1-a]isoquinolines. nih.gov

These modern approaches are continually expanding the toolbox for isoquinoline synthesis, enabling the construction of highly functionalized and structurally diverse derivatives. nih.gov

Specific Synthesis of 3-Chloro-1-methoxyisoquinoline Analogues

The synthesis of the target molecule, this compound, and its analogues requires specific strategies for introducing the chloro and methoxy (B1213986) groups at the C-3 and C-1 positions, respectively. This often involves a multi-step process starting from a pre-formed isoquinoline or isoquinolinone core.

Routes Involving Halogenation Strategies

The introduction of a chlorine atom at the C-3 position of the isoquinoline ring is a key step. Direct chlorination of the isoquinoline ring can be challenging due to the electronic nature of the heterocycle.

A common strategy involves the conversion of an isoquinolin-1(2H)-one to a 1-chloro-isoquinoline, which can then be further functionalized. However, for 3-chloro substitution, a different precursor is often necessary. For instance, 3-chloro-4-hydroxyisoquinoline has been synthesized via enzymatic halogenation of 4-hydroxyisoquinoline (B107231) using a fungal flavin-dependent halogenase. nih.gov While this demonstrates a biocatalytic approach, chemical methods are more prevalent.

Another approach involves the use of a dearomatization-rearomatization strategy. For example, a method for the meta-halogenation of pyridines, quinolines, and isoquinolines has been developed, which proceeds through the formation of an oxazinopyridine intermediate, followed by electrophilic halogenation and rearomatization. orgsyn.org

Routes Involving Methoxy Group Introduction

The introduction of a methoxy group at the C-1 position can be achieved through several methods. One common approach is the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the C-1 position with a methoxide (B1231860) source. For example, 1-chloro-4-methoxyisoquinoline (B1358401) serves as an intermediate where the chloro group at C-1 can potentially be substituted. biosynth.com

Alternatively, the synthesis can start from a precursor already containing the methoxy group or a hydroxyl group that can be subsequently methylated. For instance, the synthesis of methyl 6-chloro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate has been reported, indicating that the 1-methoxy group can be present in the starting materials or introduced during the synthetic sequence. rsc.org The synthesis of 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline involves methoxylation reactions using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to introduce methoxy groups onto the isoquinoline structure. evitachem.com

Strategies for Regioselective Functionalization at C-1 and C-3 Positions

Achieving regioselective functionalization at both the C-1 and C-3 positions is crucial for the synthesis of this compound. This often involves a carefully planned sequence of reactions.

One plausible synthetic route could start from an isoquinoline-1,3-dione or a related precursor. The differential reactivity of the two carbonyl groups can be exploited to selectively introduce the methoxy and chloro substituents.

Another strategy involves the use of N-oxides. A method for the direct decarboxylative arylation of 1- and 3-carboxy isoquinoline N-oxides has been reported. acs.org This methodology, combined with a subsequent Reissert-Henze chlorination, provides an efficient route to 1,3-functionalized isoquinolines. acs.org

A documented synthesis of 1-Thiomorpholino-3-piperazino-5-methoxy-isoquinoline starts from 1-thiomorpholino-3-chloro-5-methoxy-isoquinoline. prepchem.com This precursor highlights the feasibility of having both a chloro group at C-3 and a substituent at C-1. The synthesis of this compound itself has been documented, and the compound is commercially available. sigmaaldrich.com

A potential synthetic pathway could involve the following steps:

Construction of a suitable isoquinoline precursor, such as an isoquinolin-1-one or isoquinoline-1,3-dione derivative.

Introduction of the methoxy group at the C-1 position, possibly via O-methylation of an isoquinolin-1-one.

Chlorination at the C-3 position. This might be achieved using a chlorinating agent like phosphorus oxychloride on a suitable precursor.

The table below summarizes some of the specific precursors and intermediates mentioned in the literature that are relevant to the synthesis of functionalized isoquinolines.

| Compound Name | CAS Number | Key Role in Synthesis |

| This compound | 24649-22-7 | Target compound and synthetic intermediate. sigmaaldrich.com |

| 1-Chloro-4-methoxyisoquinoline | 3336-60-5 | Intermediate for isoquinoline synthesis. biosynth.com |

| 3-Chloro-6-fluoro-1-methoxyisoquinoline | 1443759-45-2 | An analogue of the target compound. fluorochem.co.uk |

| Methyl 6-chloro-3-hydroxy-1-methoxyisoquinoline-4-carboxylate | Not available | A functionalized isoquinoline derivative. rsc.org |

| 1-Thiomorpholino-3-chloro-5-methoxy-isoquinoline | Not available | Precursor for further functionalization at C-3. prepchem.com |

Synthesis of Key this compound Precursors

The synthesis of this compound relies on the availability of appropriately functionalized isoquinoline precursors. The construction of the core isoquinoline scaffold, particularly with substitution at the 1- and 3-positions, is a critical step. Research has explored various routes, including the formation of isoquinolinone and isoquinoline-3-carboxylate intermediates.

One prevalent strategy involves the synthesis of 1(2H)-isoquinolinone derivatives, which can be subsequently converted to the target compound. A versatile method for preparing substituted 1(2H)-isoquinolinones is through the high-temperature thermal cyclization of a styryl isocyanate, formed in situ via a Curtius rearrangement of the corresponding cinnamoyl azide. researchgate.net This approach is particularly suitable for large-scale synthesis. researchgate.net For substrates where high temperatures are not feasible due to sensitive functional groups, a Schmidt rearrangement protocol may be employed as an alternative. researchgate.net

Another significant class of precursors are isoquinoline-3-carboxylates. The Heck reaction has been successfully applied for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters. researchgate.net This palladium(0)-catalyzed arylation of 2-amidoacrylates with a substituted 2-iodobenzene derivative provides a powerful tool for constructing the isoquinoline core with the desired functionalities. researchgate.net For example, the cyclization of the arylation product from methyl 2-(2,2,2-trifluoroacetylamino)acrylate and methyl 4,6-dichloro-2-iodobenzoate yields a 1-methoxyisoquinoline-3-carboxylic acid ester. researchgate.net

A general overview of a synthetic approach to a related precursor, 1-chloro-7-methoxyisoquinoline, involves the chlorination of a methoxy-substituted isoquinoline N-oxide. This highlights a common strategy where the isoquinoline core is first assembled and then functionalized.

Table 1: Selected Synthetic Methods for Isoquinoline Precursors

| Precursor Type | Synthetic Method | Key Reagents | Notes | Reference |

|---|---|---|---|---|

| 1(2H)-Isoquinolinones | Curtius Rearrangement/Cyclization | Cinnamoyl azide, Tributylamine | Suitable for large-scale synthesis; involves high temperatures. | researchgate.net |

| 1(2H)-Isoquinolinones | Schmidt Rearrangement | - | Alternative for temperature-sensitive substrates. | researchgate.net |

| 1-Alkoxyisoquinoline-3-carboxylates | Heck Reaction | Pd(0) catalyst, 2-amidoacrylate, 2-iodobenzene derivative | Good yields for building the functionalized isoquinoline core. | researchgate.net |

| Chloro-methoxy-isoquinolines | Chlorination of N-oxide | Phosphoryl chloride (POCl₃) | A common method for introducing a chlorine atom at the 1-position. |

Stereoselective Synthesis of Chiral Isoquinoline Derivatives

The creation of chiral isoquinoline derivatives is paramount for their application in areas such as pharmacology, where stereochemistry dictates biological activity. While literature specifically detailing the stereoselective functionalization of this compound is sparse, a wealth of established methodologies for the asymmetric synthesis of the isoquinoline core can be applied to its derivatives. These strategies primarily focus on introducing a stereocenter at the C-1 position of the isoquinoline ring. clockss.org

A major approach involves the use of chiral auxiliaries. clockss.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For instance, a chiral auxiliary can be placed on the isoquinoline nitrogen atom, often as part of a chiral amidine or oxazoline (B21484) group, to control the diastereoselectivity of alkylation reactions at the C-1 position. clockss.org The use of (S)-(+)-phenylglycinol as a chiral support has been effective in the synthesis of chiral 1-benzyltetrahydroisoquinolines, which are precursors to aporphine (B1220529) alkaloids. researchgate.net

Catalytic asymmetric hydrogenation is another powerful tool for establishing chirality in the isoquinoline framework. clockss.orgchiralpedia.com Prochiral 3,4-dihydroisoquinolines can be reduced enantioselectively using chiral catalysts. clockss.org Notably, ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP, have demonstrated outstanding results in the homogeneous catalytic hydrogenation of enamides, which are precursors to tetrahydroisoquinolines. clockss.org This method allows for the synthesis of 1-substituted tetrahydroisoquinolines with high optical purity. clockss.org

The key strategies for inducing chirality in the isoquinoline system are summarized below. These methods could be adapted to derivatives of this compound, for example, by first performing a stereoselective reaction and then introducing or modifying the chloro and methoxy groups, or by performing the stereoselective reaction on a substrate already containing these groups.

Table 2: Key Strategies for Stereoselective Synthesis of Chiral Isoquinolines

| Strategy | Description | Example | Notes | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Use of (S)-(+)-phenylglycinol to direct the synthesis of 1-benzyltetrahydroisoquinolines. | The auxiliary is removed in a later step. | clockss.orgresearchgate.net |

| Catalytic Asymmetric Hydrogenation | A chiral catalyst is used to enantioselectively reduce a double bond. | Ru-BINAP catalyzed hydrogenation of enamides or C=N double bonds in 3,4-dihydroisoquinolines. | Highly efficient method for creating chiral centers with high enantiomeric excess. | clockss.org |

| Asymmetric 6π-Azaelectrocyclization | A chiral auxiliary controls the stereoselective cyclization of a 1-azatriene to form a piperidine (B6355638) ring, a component of some complex isoquinolines. | Use of (–)-7-isopropyl-cis-aminoindanol as a chiral auxiliary. | Allows for the construction of complex polycyclic systems with high stereocontrol. | conicet.gov.ar |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 1 Methoxyisoquinoline

Reactions at the C-3 Chloro Position

The chlorine atom at the C-3 position of 3-chloro-1-methoxyisoquinoline is a key site for various chemical transformations, enabling the introduction of a wide array of functional groups. This reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for modifying aryl halides. ncrdsip.comjuniperpublishers.com In this type of reaction, a nucleophile replaces the halogen atom on the aromatic ring. masterorganicchemistry.com The process typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate this reaction by stabilizing the intermediate. masterorganicchemistry.com

In the context of this compound, the nitrogen atom in the isoquinoline (B145761) ring system acts as an electron-withdrawing group, activating the C-3 position for nucleophilic attack. This allows for the displacement of the chloride ion by various nucleophiles. vulcanchem.com

Common nucleophiles used in these reactions include:

Hydroxide ions (OH⁻) to introduce a hydroxyl group. ncrdsip.com

Alkoxides (RO⁻) to form ethers. ncrdsip.com

Amines (RNH₂) to produce amino derivatives. ncrdsip.com

Thiols (RSH) to generate thioethers. ncrdsip.com

The reaction conditions for nucleophilic aromatic substitution on this compound typically involve heating the substrate with the nucleophile in a suitable solvent. The choice of solvent and base is crucial for the reaction's success. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

| Hydroxide | NaOH | 1-Methoxyisoquinolin-3(2H)-one |

| Methoxide (B1231860) | NaOCH₃ | 1,3-Dimethoxyisoquinoline |

| Ammonia | NH₃ | 1-Methoxyisoquinolin-3-amine |

This table is illustrative and based on general principles of nucleophilic aromatic substitution on similar heterocyclic systems.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The chlorine atom at the C-3 position of this compound serves as an effective handle for these transformations. evitachem.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. tcichemicals.comlibretexts.org This reaction is catalyzed by a palladium complex and requires a base. tcichemicals.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position. The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. tcichemicals.comnih.govresearchgate.net

Heck Reaction:

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. iitk.ac.inorganic-chemistry.org This palladium-catalyzed reaction typically proceeds in the presence of a base. fu-berlin.de The reaction of this compound with an alkene would lead to the formation of a 3-alkenyl-1-methoxyisoquinoline. The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene and β-hydride elimination. fu-berlin.de

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov This reaction allows for the introduction of an alkyne moiety at the C-3 position of this compound, leading to the synthesis of 3-alkynyl-1-methoxyisoquinolines. The catalytic cycle involves the formation of a copper acetylide, which then reacts with the palladium-aryl complex. wikipedia.orgresearchgate.net The choice of solvent can significantly impact the reaction's efficiency. lucp.net

Table 2: Overview of Cross-Coupling Reactions at the C-3 Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 3-Aryl/vinyl-1-methoxyisoquinoline |

| Heck | Alkene | Pd catalyst, Base | 3-Alkenyl-1-methoxyisoquinoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1-methoxyisoquinoline |

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom and its replacement with a hydrogen atom. This process can be achieved through various methods, including catalytic hydrogenation or by using a radical chain process. For instance, some hetaryl halides have been shown to undergo reductive dehalogenation when treated with sodium methoxide at high temperatures, proceeding through a radical chain mechanism. researchgate.net In some cases, the presence of a radical initiator like azobisisobutyronitrile (AIBN) can promote this reaction. researchgate.net

Reactions at the C-1 Methoxy (B1213986) Position

The methoxy group at the C-1 position of the isoquinoline ring is another site for chemical modification, primarily through hydrolysis or other cleavage methods.

Hydrolysis and Related Transformations to Isoquinolinones

The methoxy group at the C-1 position can be hydrolyzed under acidic or basic conditions to yield the corresponding 1(2H)-isoquinolinone. grafiati.com This transformation is significant as isoquinolinones are an important class of heterocyclic compounds. For example, simply heating 1-chloroisoquinoline (B32320) with water can produce isoquinolin-1(2H)-one. thieme-connect.de More effectively, acid-catalyzed hydrolysis, such as refluxing with aqueous HCl, can convert a 1-haloisoquinoline to the corresponding isoquinolinone. thieme-connect.de This suggests that the methoxy group in this compound can be similarly hydrolyzed to form 3-chloro-1(2H)-isoquinolinone.

Reactions Involving Methoxy Group Modification or Removal

While hydrolysis to the isoquinolinone is the most common reaction, other transformations involving the methoxy group are possible. The cleavage of methoxy groups can sometimes be achieved using reagents like boron trifluoride etherate. sci-hub.seuni-regensburg.de In specific contexts, selective cleavage of a methoxy group adjacent to a hydroxyl group can be performed via a radical hydrogen abstraction reaction. nih.gov Furthermore, enzymatic methods using peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers. nih.gov These methods, however, are highly substrate-specific and their applicability to this compound would require experimental verification.

Reactions Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxide Formation: The isoquinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. organic-chemistry.org The formation of N-oxides can significantly alter the reactivity of the isoquinoline ring, often facilitating nucleophilic substitution at the C1 position. sci-hub.se For instance, treatment of 8-methoxyisoquinoline (B155747) with an oxidizing agent yields the N-oxide, which can then be treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at various positions, including C1 and C3. sci-hub.se

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting reaction outcomes and designing synthetic strategies.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, helping to elucidate the step-by-step pathway of a reaction. libretexts.org For nucleophilic substitution reactions of halo-substituted heteroaromatic compounds, the reaction rate is dependent on the concentration of both the substrate and the nucleophile, often following second-order kinetics (SNAr mechanism). libretexts.org

The rate of nucleophilic substitution at the C1 and C3 positions of di-substituted isoquinolines is influenced by the nature of the leaving group and the incoming nucleophile. thieme-connect.de For instance, in 1,3-dihaloisoquinolines, the halogen at the C1 position is generally more labile and thus more readily displaced by nucleophiles compared to the halogen at the C3 position. This selectivity is attributed to the electronic influence of the ring nitrogen, which activates the C1 position towards nucleophilic attack. thieme-connect.dewhiterose.ac.uk Reaction of 1,3-dichloroisoquinoline (B189448) with sodium methoxide preferentially yields this compound. thieme-connect.de

Intermediate Characterization and Trapping Experiments

The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. In the context of nucleophilic aromatic substitution on this compound, the formation of a Meisenheimer-type intermediate is a key mechanistic feature. This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile on the aromatic ring.

Furthermore, under certain conditions, particularly with strong bases, the formation of aryne intermediates can be considered. researchgate.netresearchgate.net These highly reactive species are generated through the elimination of a proton and a leaving group from adjacent positions on the aromatic ring. Trapping experiments, where a reactive species is added to intercept the proposed intermediate, are a powerful tool for confirming their existence. researchgate.net

Stereochemical Outcomes and Control in Transformations

When reactions involving this compound lead to the formation of new stereocenters, understanding and controlling the stereochemical outcome is of paramount importance, particularly in the synthesis of chiral molecules. ochemtutor.comsaskoer.ca

The stereochemistry of a reaction is intimately linked to its mechanism. ochemtutor.com For instance, in an SN2-type reaction at a chiral center, an inversion of configuration is typically observed. ochemtutor.com In contrast, reactions proceeding through a planar intermediate, such as a carbocation or a radical, can lead to a mixture of stereoisomers. ochemtutor.comnumberanalytics.com

In the context of isoquinoline chemistry, stereoselective synthesis is often achieved through the use of chiral auxiliaries or catalysts. For example, the asymmetric synthesis of tetrahydroisoquinoline derivatives has been accomplished using methods like the Pomeranz–Fritsch–Bobbitt cyclization, which can be rendered stereoselective. researchgate.net The introduction of chirality can also be achieved through the stereoselective reduction of a prochiral ketone or imine functionality within the isoquinoline framework. researchgate.net The choice of reagents and reaction conditions plays a critical role in determining the diastereomeric or enantiomeric excess of the product. saskoer.ca

Structure Activity Relationship Sar Studies and Biological Activities of 3 Chloro 1 Methoxyisoquinoline Analogues

Exploration of Bioactive Isoquinoline (B145761) Scaffolds

The isoquinoline scaffold, a structural isomer of quinoline (B57606), is a prominent heterocyclic framework found in a vast array of natural products and synthetic compounds. semanticscholar.org This privileged structure, consisting of a benzene (B151609) ring fused to a pyridine ring, is a cornerstone in medicinal chemistry due to the wide spectrum of biological activities its derivatives exhibit. mdpi.comnih.gov Isoquinoline alkaloids, which are naturally occurring compounds primarily found in plants, have demonstrated significant pharmacological potential. researchgate.netnih.gov

The therapeutic applications of compounds containing the isoquinoline nucleus are diverse, spanning multiple disease areas. ijcrr.com They have been successfully developed into pharmaceuticals with activities including anesthetic, antihypertensive, antiviral, and vasodilatory effects. mdpi.com The biological versatility of the isoquinoline scaffold is further highlighted by its presence in compounds with anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective properties. semanticscholar.orgresearchgate.netamerigoscientific.com For instance, the fused pyrrolo[2,1-a]isoquinoline scaffold, found in marine alkaloids like lamellarins, shows potent cytotoxic activity against tumor cells and acts as a topoisomerase inhibitor. nih.gov The inherent bioactivity of the isoquinoline core makes it a critical template for drug discovery and development, with ongoing research focused on synthesizing novel derivatives with enhanced efficacy and specificity. nih.govijcrr.com

Impact of Chloro and Methoxy (B1213986) Substituents on Biological Profiles

The biological activity of a molecule can be profoundly influenced by the introduction of specific substituents, such as chloro and methoxy groups. The chlorine atom, in particular, can dramatically alter a compound's physical, chemical, and biological properties. chemrxiv.org Introducing a chlorine atom can enhance the therapeutic efficacy of a molecule; this is sometimes referred to as the "magic chloro" effect in drug discovery. chemrxiv.org This enhancement can be attributed to several factors, including chlorine's ability to modulate the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, a chlorine substituent can influence the electronic environment of the scaffold, potentially improving its binding affinity to a biological target. eurochlor.org In some cases, the presence of a chlorine atom is crucial for the compound's intrinsic biological activity. eurochlor.org For example, in a study of 3-arylisoquinolinones, compounds with a fluoro substituent (a halogen, like chlorine) at the meta position of the aryl ring showed significantly enhanced antiproliferative activity compared to analogues with the same substituent at the para position. nih.gov

Similarly, the methoxy group (–OCH3) is a key substituent in medicinal chemistry. Its presence can impact a molecule's solubility, metabolic stability, and target-binding interactions. In the same study of 3-arylisoquinolinones, a methoxy group at the meta position of the aryl ring also resulted in significant growth inhibition, with IC50 values in the sub-micromolar range, whereas the corresponding para-substituted compound was over 700 times less active. nih.govacs.org This demonstrates that the positional placement of both chloro (or other halogens) and methoxy groups is critical in determining the biological profile of isoquinoline-based compounds.

SAR Studies of 3-Chloro-1-methoxyisoquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For isoquinoline derivatives, SAR studies have provided critical insights into the structural requirements for potent and selective pharmacological effects. These studies typically involve systematically modifying different parts of the molecule—such as the substituents at the C-1 and C-3 positions and on the isoquinoline ring itself—and evaluating the impact of these changes on a specific biological outcome. amerigoscientific.com

The C-3 position of the isoquinoline nucleus is a common site for chemical modification to explore SAR and optimize biological activity. In a series of 3-arylisoquinolinones, substitution at the C-3 position with an aryl ring was a key feature for their antiproliferative effects. nih.gov The nature and position of substituents on this C-3 aryl ring were found to be critical. Specifically, compounds with methoxy (–OCH3) or fluoro (–F) substituents at the meta position of the C-3 aryl ring displayed potent cytotoxicity against a range of cancer cell lines, with IC50 values between 0.4 and 0.8 μM. nih.govacs.org In stark contrast, moving these same substituents to the para position resulted in a dramatic loss of activity, with IC50 values exceeding 50 μM. nih.govacs.org

This highlights a stringent positional requirement for substituents at the C-3 position. The enhanced activity of the meta-substituted compounds was linked to their ability to bind effectively to the colchicine-binding pocket of tubulin, a mechanism not observed with the less active para analogues. nih.gov This suggests that modifications at the C-3 position directly influence the compound's interaction with its molecular target, thereby dictating its biological effect.

Table 1: Antiproliferative Activity of C-3 Aryl Substituted Isoquinolinones

Data sourced from research on 3-arylisoquinolinones, demonstrating the impact of substituent position on the C-3 aryl ring on antiproliferative activity. nih.govacs.org

The C-1 position of the isoquinoline scaffold is another critical point for substitution that can significantly modulate biological activity. In studies of tetrahydroisoquinoline derivatives, modifications at the C-1 position had a profound effect on their antiproliferative activity. For instance, while methylation at the C-1 position had little effect on activity, the introduction of a larger phenyl group at this position led to a significant decrease in antiproliferative potency. nih.gov This suggests that steric bulk at the C-1 position may be detrimental to the compound's ability to interact with its biological target. The introduction of substituents at the C-1 carbon, as well as the nitrogen atom (N-2), is a common strategy in the synthesis of diverse isoquinoline derivatives to explore new pharmacological profiles. nih.gov The development of synthetic methodologies that allow for the introduction of various substituents at the C-1 position is an active area of research aimed at generating novel bioactive molecules. nih.gov

For example, in the case of 3-arylisoquinolinones that target tubulin, the orientation of the C-3 aryl ring relative to the isoquinolinone core is crucial. Molecular modeling and dynamics simulations revealed that the meta-substituted analogues fit well into the colchicine-binding pocket of tubulin. nih.gov The meta substituent is able to occupy a specific subpocket within the binding site, which is not possible for a substituent in the para position. This subtle change in structure dramatically alters the binding energy and, consequently, the biological activity. nih.govacs.org These findings underscore the importance of the three-dimensional arrangement of substituents on the isoquinoline scaffold for achieving optimal target binding and eliciting a potent biological response. nih.gov

Specific Pharmacological Targets and Mechanisms of Action for Related Isoquinolines

Derivatives of the isoquinoline scaffold exert their biological effects by interacting with a wide range of specific pharmacological targets. The diversity of these targets reflects the structural versatility of the isoquinoline framework. nih.gov

A significant number of isoquinoline derivatives have been identified as potent anticancer agents that function through various mechanisms:

Tubulin Inhibition : Certain 3-arylisoquinolinones act as microtubule-destabilizing agents by binding to the colchicine-binding site of tubulin. nih.gov This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Topoisomerase Inhibition : Fused pyrrolo[2,1-a]isoquinolines, such as the lamellarins, are known to be potent inhibitors of topoisomerase. nih.gov More recently, a series of 3-arylisoquinoline derivatives were designed as Topoisomerase IIα (Topo IIα) inhibitors, which induce DNA damage and trigger apoptosis in cancer cells. nih.gov

Kinase Inhibition : The isoquinoline scaffold is present in molecules that can inhibit various kinases, which are critical regulators of cell signaling pathways. For example, some lamellarin analogues are known kinase inhibitors. nih.gov

Beyond cancer, isoquinoline derivatives have been developed to target other key proteins in the central nervous system (CNS) and in viral diseases:

CNS Receptors : A series of novel isoquinolinone derivatives have been synthesized as multi-target agents for potential use as antipsychotics. These compounds show high affinity for dopamine D2 and multiple serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7), demonstrating the scaffold's utility in designing drugs for complex neurological disorders. nih.gov

Viral Targets : Isoquinoline alkaloids can interfere with viral replication by modulating signaling pathways like NF-κB. nih.gov Some derivatives have been investigated as inhibitors of SARS-CoV-2 entry by targeting proteins involved in the viral fusion process. nih.gov Additionally, isoquinoline-based compounds have been developed as potent antagonists of the CXCR4 receptor, which acts as a coreceptor for HIV entry into T-lymphocytes. nih.gov

The ability of the isoquinoline scaffold to be tailored to interact with such a diverse array of biological targets solidifies its status as a privileged structure in the field of medicinal chemistry. nih.gov

Table of Mentioned Compounds

Enzyme Inhibition Studies

Analogues featuring the chloro-quinoline or isoquinoline core have been investigated as inhibitors of various enzymes critical to cellular processes and disease progression. SAR studies reveal that the position and nature of substituents are pivotal for potency and selectivity.

For instance, studies on quinazolinone derivatives as Cyclin-Dependent Kinase 9 (CDK9) inhibitors demonstrated that modifications at the quinazoline position 2 significantly impact activity. The introduction of acetamide and acetanilide groups led to better inhibition compared to the parent compound. mdpi.com Specifically, a derivative with a (3-bromophenyl) moiety at position 2 showed a marked improvement in CDK9 inhibitory activity with an IC50 value of 0.142 μM. mdpi.com

In the context of Phosphoinositide 3-kinase (PI3K) inhibition, novel chloro methylquinazolinones have shown promise. A derivative, compound 5d, exhibited the highest inhibitory activity against the PI3K-δ isoform with an IC50 of 1.24 µM. Another related compound, 5c, also showed high inhibitory activity with an IC50 of 8.27 µM. These findings underscore the potential of the chloro-substituted heterocyclic scaffold in targeting key enzymes in cancer signaling pathways.

Furthermore, the inhibitory potential of these scaffolds extends to other enzyme families. A chloroxoquinolinic ribonucleoside, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, was found to be a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net Kinetic studies revealed it acted through an uncompetitive and noncompetitive mode of action, with a greater affinity for the ternary RT-template/primer-dNTP complex. researchgate.net Similarly, coumarin-based scaffolds, which share features with quinolinones, have been developed as potent monoamine oxidase B (MAO-B) inhibitors. frontiersin.org The most potent 3-phenylcoumarin derivative in one study had an IC50 value of 56 nM, highlighting how specific substitutions dictate high-affinity enzyme inhibition. frontiersin.org

| Compound Class | Target Enzyme | Key Derivative | Inhibitory Concentration (IC50) |

|---|---|---|---|

| Quinazolinone | CDK9 | 2-(3-bromophenyl) derivative (25) | 0.142 µM |

| Chloro methylquinazolinone | PI3K-δ | Compound 5d | 1.24 µM |

| Chloro methylquinazolinone | PI3K-δ | Compound 5c | 8.27 µM |

| 3-Phenylcoumarin | MAO-B | Derivative 1 | 56 nM |

Receptor Binding and Modulation

The chloro-isoquinoline framework and its analogues have been explored for their ability to bind to and modulate various neurotransmitter receptors. These interactions are highly dependent on the substitution patterns on the heterocyclic and associated phenyl rings.

SAR studies on 6-chloro-1-phenylbenzazepines identified a new Dopamine D1 receptor (D1R) antagonist. mdpi.com Research indicated that an N-3 methyl substituent was better tolerated for D1R affinity than N-H or N-3 allyl groups. mdpi.com The C-8 position could accommodate amino and methanesulfonamide groups while retaining high D1R affinity. mdpi.com From these studies, compound 15a emerged as the most potent and selective D1R ligand, with a binding affinity (Ki) of 30 nM and 6-fold selectivity over the D5 receptor. mdpi.com

In the realm of cannabinoid receptors, allosteric modulation has been a key area of investigation. Allosteric modulators bind to a site distinct from the primary (orthosteric) site, offering a novel way to control receptor activity. nih.govresearchgate.net The compound ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) is a known allosteric modulator of the CB1 receptor. nih.govmq.edu.au It has been shown to increase the binding of CB1 agonists while decreasing the binding of inverse agonists. mq.edu.au SAR studies of indole-2-carboxamides revealed that an electron-withdrawing group like chlorine at the C5 position of the indole ring was beneficial for allosteric modulation of the CB1 receptor. nih.gov

Similarly, the position of a chlorine atom on the indole core of synthetic cannabinoids has a substantial effect on human CB1 (hCB1) binding affinity. Chlorination at the 4- and 5-positions of the indole core in analogues of MDMB-CHMICA was found to reduce binding affinity compared to the non-chlorinated parent compound. mdpi.com In contrast, derivatives chlorinated at the 2-, 6-, and 7-positions largely retained their high binding affinities. mdpi.com

| Compound Class | Target Receptor | Example Compound/Derivative | Key Finding |

|---|---|---|---|

| 6-Chloro-1-phenylbenzazepine | Dopamine D1 | Compound 15a | Functions as a D1R antagonist (Ki = 30 nM). |

| Indole-2-carboxamide | Cannabinoid CB1 | ORG27569 | Acts as an allosteric modulator; 5-chloro group is optimal. nih.gov |

| Chloroindole Cannabinoid | Cannabinoid CB1 | 4- and 5-chloro MDMB-CHMICA | Reduced hCB1 binding affinity compared to parent compound. mdpi.com |

| Chloroindole Cannabinoid | Cannabinoid CB1 | 2-, 6-, and 7-chloro MDMB-CHMICA | Largely retained hCB1 binding affinity. mdpi.com |

Antiproliferative and Cytotoxic Activities

Derivatives containing the chloro-quinoline or isoquinoline moiety have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. The efficacy of these compounds is often linked to the specific substitution patterns, which influence their mechanism of action.

A study on novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety revealed potent anticancer activity. nih.gov Several of these hybrid compounds showed better or comparable activity to the reference drug against lung (A549), cervical (HeLa), colorectal (Lovo), and breast (MDA-MB231) cancer cell lines. nih.gov For example, compound 17, which contains a methoxy group, was the most active against HeLa and MDA-MB231 cells, with IC50 values of 30.92 µg/ml and 26.54 µg/ml, respectively. nih.gov

Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated for cytotoxic activity. The sulfonyl N-oxide derivatives with a three-carbon spacer were the most potent, exhibiting micromolar cytotoxic effects against lung and colorectal carcinoma cells. mdpi.com Compounds 73 and 74 showed IC50 values between 1.99–4.9 µM against the HCT116 colon cancer cell line and demonstrated good selectivity over non-malignant fibroblast cells. mdpi.com

The introduction of a chloro group can also enhance the activity of other cytotoxic scaffolds. For example, 3-chloro-β-lactams, developed as heterocyclic bridged analogues of Combretastatin A-4, showed potent antiproliferative effects in MCF-7 breast cancer cells. mdpi.com Compound 10n, a 3-chloro-β-lactam, displayed an IC50 value of 17 nM and was found to target tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. mdpi.com

| Compound Class | Cancer Cell Line | Key Compound | Cytotoxicity (IC50) |

|---|---|---|---|

| Chloroquinoline-benzenesulfonamide | HeLa (Cervical) | Compound 17 | 30.92 µg/ml |

| Chloroquinoline-benzenesulfonamide | MDA-MB231 (Breast) | Compound 17 | 26.54 µg/ml |

| 7-Chloro-(4-thioalkylquinoline) | HCT116 (Colon) | Compound 73 | 2.24 µM |

| 7-Chloro-(4-thioalkylquinoline) | HCT116 (Colon) | Compound 74 | 3.23 µM |

| 3-Chloro-β-lactam | MCF-7 (Breast) | Compound 10n | 17 nM |

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are indispensable tools for elucidating the SAR of this compound analogues. These in silico techniques provide insights into the binding modes of ligands and help predict the biological activity of novel compounds. nih.govphyschemres.org

Molecular docking studies have been used to explore the binding interactions of active compounds with their target proteins. For active chloroquinoline derivatives, docking into the active site of the PI3K enzyme was performed to understand their binding mode and potential mechanism of action. nih.gov Similarly, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein revealed significant binding affinities, explained through hydrophobic and hydrogen-bond interactions. nih.gov One compound from this series showed a high binding energy of -9.22 kcal/mol. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of quinoline, isoquinoline, and quinazoline derivatives with antimalarial activity, a QSAR model indicated that activity against Plasmodium falciparum was largely determined by four descriptors: total connectivity, percentage of carbon, density, and the bond length between two nitrogen atoms. researchgate.net In another study on thiazole derivatives as biofilm inhibitors, a 3D-QSAR CoMSIA model was constructed that showed significant predictive capacity (Q² = 0.593, R² = 0.905), guiding the design of new, more potent candidates. physchemres.org These computational approaches are often used in tandem to design new compounds with improved pharmacological efficacy and to rationalize experimental findings at a molecular level. nih.govphyschemres.org

Spectroscopic and Structural Characterization Studies of 3 Chloro 1 Methoxyisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 3-Chloro-1-methoxyisoquinoline is expected to reveal six distinct signals corresponding to the eight protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons are anticipated to appear as a sharp singlet, being chemically equivalent and shielded. The single proton at the C4 position is expected to appear as a singlet in the aromatic region due to the absence of adjacent protons for coupling. The remaining four protons are located on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) and would exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The electron-withdrawing effect of the chlorine atom and the nitrogen atom, along with the electron-donating effect of the methoxy group, influences the precise chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.9 - 4.2 | Singlet (s) | 3H |

| H-4 | 7.2 - 7.4 | Singlet (s) | 1H |

| H-5, H-6, H-7, H-8 | 7.5 - 8.2 | Multiplet (m) | 4H |

¹³C NMR Spectral Analysis and Chemical Shift Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, one for each unique carbon atom. The carbon of the methoxy group will appear in the upfield region of the spectrum. The carbons of the isoquinoline (B145761) core are expected in the downfield aromatic region. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N, O) and their position within the ring system. For instance, C1 and C3, being directly attached to the electronegative oxygen and chlorine atoms respectively, are expected to show significant downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 53 - 58 |

| C-4 | 100 - 105 |

| C-4a, C-8a | 120 - 140 |

| C-5, C-6, C-7, C-8 | 125 - 135 |

| C-3 | 145 - 150 |

| C-1 | 160 - 165 |

2D NMR Techniques for Structure Elucidation

To unambiguously assign the proton and carbon signals, especially for the protons on the benzene ring (H-5, H-6, H-7, H-8), two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in establishing the connectivity of the protons in the H-5 through H-8 system, allowing for their specific assignment based on their coupling patterns.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC or HMQC spectrum would definitively link each proton signal (e.g., H-4, methoxy protons) to its corresponding carbon signal (C-4, methoxy carbon).

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy. This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds with the same nominal mass. For this compound, the molecular formula is C₁₀H₈ClNO. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) and/or a protonated molecular peak ([M+H]⁺) that precisely matches the calculated monoisotopic mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed, with a second peak ([M+2]⁺) at two mass units higher than the molecular ion, having approximately one-third the intensity.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Mass (m/z) |

| [C₁₀H₈³⁵ClNO+H]⁺ | ³⁵Cl | 194.0367 |

| [C₁₀H₈³⁷ClNO+H]⁺ | ³⁷Cl | 196.0338 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (typically the molecular ion) and subjecting it to fragmentation, followed by analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, a plausible fragmentation pathway could involve the following steps:

Loss of a Methyl Radical: The initial fragmentation could be the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable radical cation.

Loss of Carbon Monoxide: Following the initial loss, the resulting ion could lose a molecule of carbon monoxide (CO).

Loss of Chlorine: The chlorine atom could also be lost as a radical (•Cl) from the molecular ion or subsequent fragments.

Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the isoquinoline core and the identity and placement of the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of this compound by identifying its functional groups and analyzing its characteristic vibrational modes. smu.edu Techniques such as Infrared (IR) and Raman spectroscopy provide complementary information based on the interaction of molecules with electromagnetic radiation, leading to changes in vibrational energy levels. smu.edusmu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. vscht.cz The absorption frequencies are characteristic of specific bonds and functional groups within the molecule. For this compound, the IR spectrum is expected to show distinct bands corresponding to its aromatic, ether, imine, and chloro-substituted components.

Based on studies of related isoquinoline and quinoline (B57606) derivatives, the characteristic IR absorption bands for this compound can be predicted. nih.govresearchgate.net The primary functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org

Aliphatic C-H Stretching: The methoxy group (-OCH₃) will exhibit symmetric and asymmetric C-H stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range. pressbooks.pub

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system give rise to a series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹. nih.govlibretexts.org These bands are characteristic of the aromatic heterocyclic skeleton.

C-O-C Stretching: The ether linkage of the methoxy group produces a strong, characteristic C-O stretching band. Asymmetric stretching is typically observed between 1275-1200 cm⁻¹, while the symmetric stretch appears around 1050-1000 cm⁻¹. uniroma1.it

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption band in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹. smu.eduresearchgate.net

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range and can provide information about the substitution pattern of the aromatic ring. libretexts.org

An interactive data table summarizing the expected IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H (Methoxy) | Stretching | 2950-2850 | Medium |

| Aromatic C=C / C=N | Ring Stretching | 1620-1450 | Medium-Strong |

| Ether C-O-C | Asymmetric Stretching | 1275-1200 | Strong |

| Alkyl-Aryl Ether C-O | Symmetric Stretching | 1050-1000 | Strong |

| C-Cl | Stretching | 800-600 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 900-675 | Medium-Strong |

Note: The exact positions and intensities of the peaks can be influenced by the specific molecular environment and solid-state effects.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. youtube.com Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Ring Breathing Modes: The symmetric expansion and contraction of the isoquinoline ring system typically produce a very strong and sharp Raman band. nih.gov

C=C and C=N Stretching: The aromatic ring stretching vibrations are also strongly Raman active, appearing in the 1620-1450 cm⁻¹ region, complementing the IR data.

C-Cl Stretching: The C-Cl stretching vibration is also expected to be clearly visible in the Raman spectrum. researchgate.net

Methoxy Group Vibrations: The vibrations associated with the methoxy group, such as the C-O stretch and CH₃ rocking modes, will also be present.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to perform detailed vibrational assignments for each mode. nih.govresearchgate.net Such analyses on related molecules like 2-chloroquinoline-3-carboxaldehyde have shown excellent agreement between calculated and experimental spectra, allowing for a comprehensive understanding of the vibrational dynamics. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Determination of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for this compound has not been detailed in the reviewed literature, structural parameters can be reliably inferred from crystallographic studies of closely related compounds, such as various chloroquinoline and tetrahydroisoquinoline derivatives. nih.govnih.govmdpi.com

Bond Lengths: The bond lengths within the isoquinoline core are expected to show values intermediate between single and double bonds, which is characteristic of an aromatic system. The C-Cl bond length in similar aromatic chlorides is typically around 1.72-1.76 Å. ias.ac.innist.gov The C-O bond of the methoxy group attached to the aromatic ring is expected to be shorter than a typical aliphatic C-O bond due to partial double bond character.

Bond Angles: The internal bond angles of the fused six-membered rings will be close to 120°, consistent with sp² hybridization, though with some distortion due to the fusion of the rings and the presence of the nitrogen heteroatom. The C-O-C bond angle of the methoxy group is typically around 117-118°.

Planarity: The isoquinoline ring system is expected to be essentially planar, as observed in related structures. nih.govnih.gov

The following table presents expected structural parameters for this compound based on published data for analogous molecules.

| Parameter | Bond/Atoms | Expected Value |

| Bond Length | C-Cl | ~1.73 Å |

| Bond Length | C-N (in ring) | ~1.32 - 1.37 Å |

| Bond Length | C-C (in ring) | ~1.36 - 1.42 Å |

| Bond Length | C-O (Aryl-O) | ~1.36 Å |

| Bond Length | O-C (O-Methyl) | ~1.43 Å |

| Bond Angle | C-N-C (in ring) | ~117° |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | C-O-C (Methoxy) | ~118° |

| Torsion Angle | C-C-O-C | ~0° or ~180° (indicating planarity with the ring) |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular forces. For this compound, several types of interactions are expected to dictate its crystal structure:

π-π Stacking Interactions: The planar, electron-rich isoquinoline ring systems are likely to engage in π-π stacking. These interactions, where aromatic rings are arranged in a face-to-face or offset parallel manner, are a common and significant stabilizing feature in the crystal packing of aromatic compounds. nih.govunimi.it Centroid-to-centroid distances for such interactions are typically in the range of 3.5-4.0 Å. nih.gov

C-H···N and C-H···O Hydrogen Bonds: Although lacking strong hydrogen bond donors like O-H or N-H, the molecule can participate in weak C-H···N and C-H···O hydrogen bonds. The nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors for aromatic or aliphatic C-H donors from neighboring molecules. nih.gov

Halogen Interactions: The chlorine atom can participate in C-Cl···Cl or C-H···Cl interactions, which are recognized as significant forces in directing crystal packing in halogenated compounds. ias.ac.in

Analysis of the crystal packing of similar molecules is often aided by Hirshfeld surface analysis, which provides a quantitative visualization of the different types of intermolecular contacts present in the crystal. unimi.itnih.gov

Advanced Spectroscopic Techniques (e.g., XPS, CD/ORD for chiral derivatives)

Beyond standard spectroscopic methods, advanced techniques can provide deeper insights into the electronic structure and stereochemistry of this compound and its derivatives.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS could be used to probe the core-level binding energies of carbon, nitrogen, oxygen, and chlorine. acs.org Analysis of the high-resolution spectra for each element would confirm their presence and could distinguish between different chemical environments, for example, the sp² carbons of the aromatic ring versus the sp³ carbon of the methoxy group, or the pyridinic nitrogen versus other nitrogen forms. science.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): The parent molecule, this compound, is achiral and therefore does not exhibit CD or ORD activity. However, these chiroptical techniques are indispensable for the stereochemical analysis of its chiral derivatives. mdpi.com If a stereocenter were introduced, for instance, at the C-1 position of a reduced tetrahydroisoquinoline ring or via a chiral substituent, the resulting enantiomers would interact differently with plane-polarized and circularly polarized light. acs.orgnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational properties of chiral molecules. rsc.org

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. These techniques, often supported by theoretical calculations, are crucial for assigning the absolute configuration of chiral isoquinoline alkaloids and other synthetic derivatives. acs.orgrsc.orgrsc.org

Computational and Theoretical Investigations of 3 Chloro 1 Methoxyisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly DFT, are a cornerstone of modern computational chemistry. They are used to predict the electronic structure and properties of molecules. A typical study would involve selecting a functional (like B3LYP or ωB97XD) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation approximately. These calculations provide insights into the fundamental characteristics of a molecule.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization. This process finds the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated, such as bond lengths, bond angles, and dihedral angles, which describe the molecule's shape and connectivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational methods can predict spectroscopic data. By calculating vibrational frequencies, an infrared (IR) spectrum can be simulated to help assign experimental peaks to specific molecular motions (stretching, bending). Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical support for experimental structure elucidation. A patent document reports experimental ¹H NMR data for a derivative containing the 3-chloro-1-methoxyisoquinoline moiety, but no computational analysis is available. google.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of positive, negative, and neutral electrostatic potential. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions and the reactive sites of a molecule.

Reaction Mechanism Studies using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the entire reaction pathway from reactants to products, chemists can gain a deeper understanding of how a reaction occurs.

Transition State Localization and Energy Barrier Calculations

A key aspect of studying reaction mechanisms is identifying the transition state—the highest energy point along the reaction coordinate. Locating this structure and calculating its energy relative to the reactants provides the activation energy barrier. This barrier is crucial for determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products.

Analysis of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions, particularly their regioselectivity and stereoselectivity. rsc.orgresearchgate.net For a molecule like this compound, density functional theory (DFT) is a common method used to explore reaction mechanisms and selectivities. researchgate.net

Regioselectivity: In reactions such as nucleophilic aromatic substitution, the isoquinoline (B145761) ring presents multiple potential reaction sites. Computational models can determine the most likely site for a reaction to occur. For instance, in similar chloro-substituted heterocycles like 2,4-dichloroquinazolines, studies have shown that the chlorine atom at the 4-position is preferentially substituted. nih.gov Theoretical calculations for this compound would involve modeling the transition states for nucleophilic attack at different positions. By calculating the activation energies for each possible pathway, chemists can predict which regioisomer will be the major product. Factors influencing this include the electron-withdrawing or -donating effects of the methoxy (B1213986) group and the nitrogen atom in the ring, which alter the partial positive charges on the carbon atoms.

Stereoselectivity: For reactions that create new chiral centers, computational methods can predict which stereoisomer is more likely to form. This is particularly relevant in reactions like cycloadditions. researchgate.net Although specific studies on this compound are lacking, the principles involve calculating the energies of the different transition states leading to various stereoisomers. The pathway with the lowest energy barrier corresponds to the major product, thus explaining the observed stereoselectivity. rsc.org

A summary of computational approaches for these analyses is presented below.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Nucleophilic Aromatic Substitution | Identifies the most electrophilic carbon center, predicting the major regioisomer. |

| Transition State Theory | Cycloaddition Reactions | Calculates energy barriers for different approaches, predicting the favored stereoisomer. |

| Molecular Orbital Analysis | General Reactivity | Visualizes frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.commdpi.com This technique provides valuable insights into the flexibility of molecules (conformational analysis) and how they interact with biological targets. nih.govmdpi.com

Conformational Analysis: MD simulations can reveal the preferred three-dimensional shapes (conformations) of this compound in different environments, such as in a solvent or when approaching a biological target. nih.govsemanticscholar.org The molecule is not static; its bonds can rotate, leading to various conformers. By simulating its movement over nanoseconds or longer, researchers can identify the most stable, low-energy conformations. mdpi.com This information is critical because the biological activity of a molecule often depends on its ability to adopt a specific shape that fits into the binding site of a protein. nih.gov

Ligand-Target Interactions: If this compound is being investigated as a potential drug, MD simulations can model its interaction with a target protein. physchemres.org After an initial docking pose is predicted, an MD simulation is run to assess the stability of the ligand-protein complex. nih.gov The simulation shows how the ligand and protein adjust to each other and reveals the dynamics of the binding. Key information obtained from these simulations includes:

Binding Stability: Measured by the root-mean-square deviation (RMSD) of the ligand's position over time. A stable RMSD suggests a stable binding mode. physchemres.org

Key Amino Acid Interactions: Identifies specific amino acids in the target protein that form lasting interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov

Binding Free Energy Calculations: Techniques like MM-PBSA and MM-GBSA can be used to estimate the strength of the ligand-target interaction.

The table below summarizes typical data derived from MD simulations.

| Simulation Parameter | Information Gained | Significance |

| RMSD (Root-Mean-Square Deviation) | Stability of the ligand in the binding pocket. | A low, stable RMSD indicates a persistent and stable interaction. |

| RMSF (Root-Mean-Square Fluctuation) | Flexibility of protein residues upon ligand binding. | Highlights regions of the protein that are affected by the ligand's presence. |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds. | Key for understanding binding affinity and specificity. |

| Interaction Energy | Strength of the binding between ligand and target. | Helps in ranking potential drug candidates. |

Computational Studies on Bioactivity Prediction and Drug Design

Computational methods are integral to modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of biological activity before synthesis. nih.govnih.gov This process, often called in silico drug design, saves significant time and resources. chemrxiv.org

Bioactivity Prediction: The potential biological activities of this compound and its derivatives can be predicted using various computational models. chemrxiv.org One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By building a model with known active and inactive molecules similar to this compound, the activity of new, untested analogues can be predicted. nih.gov Machine learning algorithms are increasingly used to develop sophisticated prediction models based on large datasets from databases like ChEMBL and PubChem. nih.gov

Another method involves target prediction software, which compares the structure of a query molecule to a database of known drugs and their targets to suggest likely protein targets. nih.gov

Drug Design: If a biological target for this compound is identified, computational tools can be used to design new, more potent analogues. nih.gov Structure-based drug design (SBDD) uses the 3D structure of the target protein to guide the design process. nih.gov Chemists can visualize how this compound fits into the protein's binding site and then computationally introduce modifications to its structure—such as adding or changing functional groups—to improve its fit and enhance its interactions with key amino acids. This iterative process of design, virtual screening, and activity prediction helps optimize the lead compound. nih.gov The presence of the chlorine atom, for example, is known to be a vital feature in many drugs, potentially enhancing binding affinity and other pharmacokinetic properties. nih.gov

Advanced Applications and Future Research Directions

Integration with Flow Chemistry and Sustainable Synthesis